The compound 3-(5-bromo-2-hydroxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic molecule belonging to the class of pyrroloisoxazoles. This compound features multiple functional groups, including bromine, hydroxyl, and phenyl moieties, which contribute to its chemical properties and potential biological activities. The molecular formula for this compound is with a molecular weight of approximately 479.33 g/mol .
This compound has been referenced in various chemical databases and literature, including SpectraBase and patent applications. It is synthesized through specific organic reactions that involve the introduction of the bromine and hydroxyl groups onto a phenyl framework, followed by the formation of the pyrroloisoxazole structure .
The compound can be classified as a heterocyclic organic compound, specifically a pyrroloisoxazole derivative. Heterocycles are compounds that contain rings composed of at least one atom that is not carbon, which in this case includes nitrogen and oxygen. The presence of bromine and hydroxyl groups suggests potential for various chemical reactivity and biological activity.
The synthesis of 3-(5-bromo-2-hydroxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione can involve several steps:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the product. Techniques such as chromatography may be employed for purification after synthesis .
The molecular structure of 3-(5-bromo-2-hydroxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione consists of:
The structural representation can be described using various notations:
InChI=1S/C24H19BrN2O4/c1-14-7-5-6-10-18(14)26-23(29)20-21(17-13-15(25)11-12-19(17)28)27(31-22(20)24(26)30)16-8-3-2-4-9-16/h2-13,20-22,28H,1H3
This notation provides insight into the connectivity and arrangement of atoms within the molecule .
The exact mass of the compound is approximately 478.05282 g/mol, confirming its molecular weight as determined by mass spectrometry techniques .
The compound's structure suggests it may undergo various chemical reactions typical for heterocyclic compounds:
Reactions involving this compound would typically require specific catalysts or reagents to facilitate desired transformations while minimizing side reactions.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
Research into similar compounds indicates potential applications in cancer therapy or antimicrobial activity due to their structural characteristics .
The compound exhibits properties typical for organic solids:
Key chemical properties include:
Further studies are needed to characterize its reactivity under various conditions.
The potential applications for 3-(5-bromo-2-hydroxyphenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione include:
This compound exemplifies the ongoing exploration within medicinal chemistry aimed at discovering novel therapeutic agents based on complex heterocyclic frameworks.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: